molecular formula C25H19ClN2OS B2687198 4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-90-7

4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine

Cat. No.: B2687198
CAS No.: 872208-90-7
M. Wt: 430.95
InChI Key: YPSUXUNOTCDJFM-UHFFFAOYSA-N
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Description

4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylsulfanyl group: This step might involve the nucleophilic substitution of a suitable leaving group with benzylthiol.

    Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the chromeno[2,3-d]pyrimidine core or the benzylsulfanyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of chromeno[2,3-d]pyrimidines with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine would depend on its specific biological activity. Generally, such compounds might:

    Interact with enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Bind to receptors: Modulating receptor activity to produce therapeutic effects.

    Affect cellular pathways: Influencing signaling pathways that control cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
  • 4-(benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
  • 4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-ethyl-5H-chromeno[2,3-d]pyrimidine

Uniqueness

4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is unique due to the specific combination of functional groups, which can influence its biological activity and chemical reactivity. The presence of the benzylsulfanyl group, in particular, may impart distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2OS/c1-16-7-12-22-19(13-16)14-21-24(29-22)27-23(18-8-10-20(26)11-9-18)28-25(21)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUXUNOTCDJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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